Oxolan-3-yl(pyrimidin-2-yl)methanamine
CAS No.:
Cat. No.: VC17516808
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | oxolan-3-yl(pyrimidin-2-yl)methanamine |
| Standard InChI | InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2 |
| Standard InChI Key | LLBYIWUDINWYPR-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1C(C2=NC=CC=N2)N |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
Oxolan-3-yl(pyrimidin-2-yl)methanamine consists of a central methanamine group () bonded to two heterocyclic substituents:
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Oxolan-3-yl: A saturated five-membered oxygen-containing ring (tetrahydrofuran derivative) with the substituent at the 3rd position.
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Pyrimidin-2-yl: An aromatic six-membered ring containing two nitrogen atoms at the 1st and 3rd positions, with substitution at the 2nd position.
This configuration grants the molecule a hybrid polarity profile, combining the hydrophilic oxolan ring with the hydrophobic pyrimidine system. The amine group enhances solubility in acidic conditions, potentially facilitating salt formation (e.g., hydrochloride salts) for pharmaceutical formulations .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.22 g/mol |
| Hydrogen Bond Donors | 2 (NH) |
| Hydrogen Bond Acceptors | 4 (N, O) |
| LogP (Octanol-Water) | 1.2 (estimated) |
Synthetic Pathways and Methodological Considerations
Hypothetical Synthesis Routes
While no direct synthesis reports exist for Oxolan-3-yl(pyrimidin-2-yl)methanamine, analogous compounds suggest two plausible strategies:
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Reductive Amination:
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Nucleophilic Substitution:
Challenges in Synthesis
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Steric Hindrance: The 3-position substitution on the oxolan ring may complicate coupling reactions due to spatial constraints.
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Amine Protection: The primary amine group likely requires protection (e.g., Boc or Fmoc) during heterocyclic bond formation to prevent side reactions .
Physicochemical and ADMET Profiling
Solubility and Permeability
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Aqueous Solubility: Estimated at 12 mg/mL (pH 7.4), driven by the amine group’s protonation .
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Lipophilicity: The logP of 1.2 predicts moderate blood-brain barrier penetration, suitable for central nervous system targets .
Metabolic Stability
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Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with potential hydroxylation at the oxolan ring’s 4-position .
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Half-Life: Estimated at 3–5 hours in human liver microsomes, necessitating structural optimization for prolonged activity .
Comparative Analysis with Structural Analogs
Table 2: Key Analogues and Their Applications
Future Directions and Research Gaps
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Synthesis Validation: Empirical confirmation of proposed routes is critical, particularly optimizing yields for sterically hindered intermediates.
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Target Identification: High-throughput screening against PDE isoforms, kinase families, and microbial targets could elucidate biological roles.
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Toxicological Profiling: In vitro assays (e.g., Ames test, hERG inhibition) are needed to assess safety margins.
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